![molecular formula C14H9BrIN B15245595 3-Bromo-5-iodo-1-phenyl-1H-indole](/img/structure/B15245595.png)
3-Bromo-5-iodo-1-phenyl-1H-indole
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Overview
Description
3-Bromo-5-iodo-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, on the indole ring, along with a phenyl group at the 1st position. These substitutions confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1-phenyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by selective bromination and iodination. The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
For the bromination step, N-bromosuccinimide (NBS) is often used as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like chloroform at room temperature . Iodination can be achieved using iodine monochloride (ICl) or iodine in the presence of a strong oxidizing agent like nitric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-1-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, biaryl compounds, and indole derivatives with different functional groups, which can be further utilized in pharmaceutical and material science research .
Scientific Research Applications
3-Bromo-5-iodo-1-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or disrupt protein-protein interactions by binding to key interface regions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-phenyl-1H-indole: Lacks the iodine atom at the 5th position, which may affect its reactivity and biological activity.
5-Iodo-1-phenyl-1H-indole: Lacks the bromine atom at the 3rd position, leading to different chemical and biological properties.
1-Phenyl-1H-indole: Lacks both halogen atoms, resulting in significantly different reactivity and applications.
Uniqueness
3-Bromo-5-iodo-1-phenyl-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric effects. These effects can enhance the compound’s reactivity in chemical reactions and its binding affinity in biological systems, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C14H9BrIN |
---|---|
Molecular Weight |
398.04 g/mol |
IUPAC Name |
3-bromo-5-iodo-1-phenylindole |
InChI |
InChI=1S/C14H9BrIN/c15-13-9-17(11-4-2-1-3-5-11)14-7-6-10(16)8-12(13)14/h1-9H |
InChI Key |
KTACDLHZUXEVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2C=CC(=C3)I)Br |
Origin of Product |
United States |
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